molecular formula C12H16O2 B7869810 3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone

3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone

Cat. No.: B7869810
M. Wt: 192.25 g/mol
InChI Key: WRBVRFYGZNOIKG-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone is an organic compound with the molecular formula C12H16O2. It is a colorless liquid with a characteristic floral and spicy odor. This compound is used in various applications, including as an intermediate in the synthesis of pharmaceuticals and fragrances .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)8-10-5-4-6-11(7-10)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBVRFYGZNOIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by oxidation with a suitable oxidizing agent . Another method includes the use of Friedel-Crafts acylation, where 3-methoxybenzoyl chloride reacts with isobutylbenzene in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, its structural features allow it to interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

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